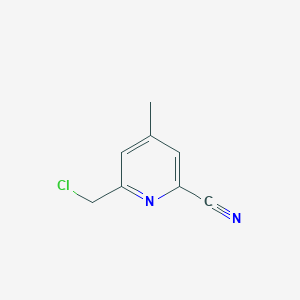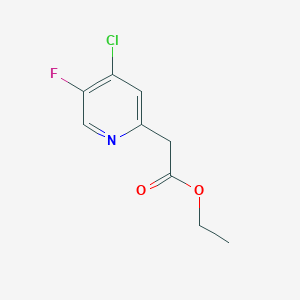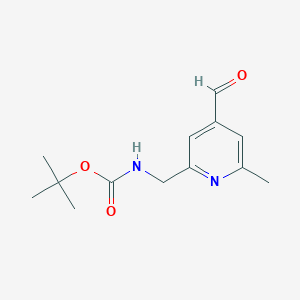
2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure, featuring a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxybenzoic acid with cyclopropylmethyl bromide to introduce the cyclopropylmethoxy group. This is followed by the amidation of the resulting intermediate with N,N-dimethylamine to form the final product. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(Cyclopropylmethoxy)-3-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylmethoxy)-3-hydroxybenzamide: Lacks the dimethyl groups, which may affect its biological activity.
2-(Cyclopropylmethoxy)-3-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of a hydroxy group, altering its reactivity and interactions.
2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide: Has only one methyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropylmethoxy and dimethylbenzamide groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(16)10-4-3-5-11(15)12(10)17-8-9-6-7-9/h3-5,9,15H,6-8H2,1-2H3 |
Clave InChI |
OFBFBJXYWJNAFM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
